molecular formula C18H38O7 B3060603 3-[3-[3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propan-1-ol CAS No. 55333-98-7

3-[3-[3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propan-1-ol

Cat. No.: B3060603
CAS No.: 55333-98-7
M. Wt: 366.5 g/mol
InChI Key: POUOCTVICRHRGZ-UHFFFAOYSA-N
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Description

This compound is a polyether polyol characterized by a linear chain of alternating propoxy and hydroxypropoxy units. Its IUPAC name reflects a structure with five iterative 3-(3-hydroxypropoxy)propoxy substituents, terminating in a primary hydroxyl group. The molecule’s extensive ether backbone and multiple hydroxyl groups confer high hydrophilicity, making it suitable for applications in polymer synthesis (e.g., polyurethanes), surfactants, or drug delivery systems.

Properties

IUPAC Name

3-[3-[3-[3-[3-(3-hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O7/c19-7-1-9-21-11-3-13-23-15-5-17-25-18-6-16-24-14-4-12-22-10-2-8-20/h19-20H,1-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUOCTVICRHRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCCOCCCOCCCOCCCOCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331074
Record name 3-[3-[3-[3-[3-(3-hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55333-98-7
Record name NSC361616
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[3-[3-[3-[3-(3-hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propan-1-ol typically involves the stepwise addition of propoxy groups to a central propan-1-ol molecule. Each step involves the reaction of a hydroxypropoxy group with a propylene oxide molecule under basic conditions, usually in the presence of a catalyst such as potassium hydroxide .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[3-[3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxy groups can be substituted with

Biological Activity

3-[3-[3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propan-1-ol, a polyol compound, is characterized by its multiple hydroxyl groups, which contribute to its hydrophilic nature and potential biological applications. Understanding its biological activity is crucial for its application in fields such as medicinal chemistry, drug delivery, and material science.

  • Molecular Formula: C18H38O7
  • Molecular Weight: 366.49 g/mol
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 2
  • LogP: -0.2 (indicating high hydrophilicity)

Biological Activity Overview

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules through hydrogen bonding and hydrophilic interactions. The following sections detail specific areas of biological activity:

1. Cell Membrane Interaction

The compound has been studied for its effects on cell membranes. Its hydrophilic properties allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can influence cellular processes such as drug absorption and efficacy.

2. Drug Delivery Systems

Research indicates that compounds with similar structures are utilized in drug delivery systems due to their ability to enhance solubility and stability of pharmaceutical formulations. The multiple hydroxyl groups in 3-[3-[3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propan-1-ol may facilitate the encapsulation of hydrophobic drugs, improving their bioavailability.

3. Anticancer Activity

Preliminary studies suggest potential anticancer properties through mechanisms involving apoptosis induction in cancer cells. Compounds with similar polyol structures have been shown to disrupt cellular replication processes, leading to increased cancer cell death.

Case Study 1: Drug Delivery Enhancement

A study investigated the use of polyols in enhancing the solubility of poorly soluble drugs. The findings indicated that the incorporation of hydrophilic polyols like 3-[3-[3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propan-1-ol significantly improved the pharmacokinetic profiles of several tested compounds, demonstrating its potential as a drug delivery enhancer.

Case Study 2: Anticancer Synergy

In another study, this compound was co-administered with cisplatin in vitro on various cancer cell lines. The results showed a synergistic effect, leading to enhanced apoptosis compared to cisplatin alone, suggesting that the compound may help overcome drug resistance commonly observed in chemotherapy.

The biological activity is primarily mediated through:

  • Hydrogen Bonding: The hydroxyl groups form hydrogen bonds with various biomolecules, affecting their structure and function.
  • Membrane Integration: Alters lipid bilayer properties, which can modulate transport mechanisms across cell membranes.
  • Cellular Pathway Modulation: Potentially influences signaling pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructure ComplexityHydrophilicityBiological Applications
Polyethylene Glycol (PEG)ModerateHighDrug delivery, biocompatibility
Polypropylene Glycol (PPG)ModerateModerateSurfactants, lubricants
GlycerolSimpleHighMoisturizers, pharmaceuticals

Comparison with Similar Compounds

Structural Analogs with Methoxy Substitutions

Compound: 3-[3-(3-Methoxypropoxy)propoxy]-1-propanol (CAS 13133-29-4)

  • Molecular Formula : C₁₀H₂₂O₄
  • Molecular Weight : 206.28 g/mol
  • Key Properties :
    • Boiling Point: 244.1°C
    • Density: 0.981 g/cm³
    • LogP: 0.83 (indicating moderate lipophilicity)
  • Functional Groups : Methoxy, ether, and terminal hydroxyl.
  • Comparison :
    The methoxy substitution reduces hydrogen bonding compared to the target compound’s hydroxyl groups, resulting in lower water solubility but higher compatibility with organic solvents. This makes the methoxy analog more suitable as a solvent or coupling agent in organic synthesis .

Branched Polyether Polyols

Compound : 3-{3-(3-Hydroxypropoxy)-2,2-bis[(3-hydroxypropoxy)methyl]propoxy}propan-1-ol (CAS 72244-98-5)

  • Molecular Formula : C₂₀H₄₄O₁₀S
  • Molecular Weight : 476.62 g/mol
  • Key Properties :
    • Decomposition Temperature: 534.2°C
  • Functional Groups : Multiple hydroxypropoxy units, sulfanyl group.
  • Comparison: The branched architecture lowers crystallinity and viscosity compared to linear analogs like the target compound.

Aromatic Derivatives

Compound : 3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol (CAS 41009-85-2)

  • Molecular Formula : C₁₂H₁₈O₂
  • Molecular Weight : 194.27 g/mol
  • Functional Groups : Aromatic phenyl, hydroxyl.
  • Comparison :
    The aromatic ring enhances UV stability and rigidity, favoring applications in photoresists or epoxy resins. However, the absence of ether linkages reduces flexibility compared to the target compound .

Compound : 3-(3,4-Dimethoxyphenyl)propan-1-ol (CAS 3929-47-3)

  • Molecular Formula : C₁₁H₁₆O₃
  • Molecular Weight : 196.24 g/mol
  • Functional Groups : Dimethoxy phenyl, hydroxyl.
  • Comparison: Methoxy groups on the aromatic ring increase lipophilicity, making this compound useful in fragrance or pharmaceutical intermediates. Its non-polyether structure limits water solubility compared to the target compound .

Amino-Functionalized Analogs

Compound: 3-(3-Hydroxypropylamino)-propan-1-ol (CAS 14002-33-6)

  • Molecular Formula: C₆H₁₅NO₂
  • Molecular Weight : 133.19 g/mol
  • Key Properties: Water-soluble due to amino and hydroxyl groups.
  • Comparison: The amino group introduces basicity, enabling salt formation and pH-dependent reactivity. This contrasts with the target compound’s neutral polyether backbone, which is less reactive but more thermally stable .

Q & A

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (PDB). Validate binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-[3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propan-1-ol
Reactant of Route 2
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